![molecular formula C4HCl2N5 B10778970 5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
5,6-dichloro-2H-triazolo[4,5-e]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC157058 is a synthetic organic compound known for its potent antiviral properties, particularly against the Zika virus. It functions as an inhibitor of the Zika virus protease, potentially binding at the NS2B-NS3 interface. This compound has shown efficacy in inhibiting the propagation of the Zika virus in human fetal neural progenitor cells and in vivo in SJL mice .
Vorbereitungsmethoden
The synthesis of NSC157058 involves several steps, typically starting with the preparation of the core triazolo[4,5-e]pyrazine structure. The reaction conditions often include the use of chlorinating agents to introduce chlorine atoms at specific positions on the triazolo[4,5-e]pyrazine ring. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
NSC157058 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its antiviral activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s overall structure and function.
Wissenschaftliche Forschungsanwendungen
NSC157058 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of viral proteases.
Biology: It helps in understanding the mechanisms of viral propagation and inhibition in human cells.
Medicine: It is being explored as a potential therapeutic agent against the Zika virus and other flaviviruses.
Industry: It may be used in the development of antiviral drugs and treatments.
Wirkmechanismus
NSC157058 exerts its effects by inhibiting the Zika virus protease, specifically binding at the NS2B-NS3 interface. This inhibition prevents the virus from replicating in human cells, thereby reducing viral propagation. The molecular targets involved include the NS2B-NS3 protease complex, which is essential for the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
NSC157058 is unique in its potent inhibition of the Zika virus protease. Similar compounds include:
Bz-Phe(4-CH2NH2)-Arg-B(OH)2: Another inhibitor of the NS2B-NS3 complex, showing potential as an antiviral agent.
NITD008: A known inhibitor of the RNA-dependent RNA polymerase (RdRp) of flaviviruses.
Brequinar: A pyrimidine synthesis inhibitor with antiviral properties
These compounds share similar antiviral mechanisms but differ in their specific targets and efficacy against various viruses.
Eigenschaften
Molekularformel |
C4HCl2N5 |
---|---|
Molekulargewicht |
189.99 g/mol |
IUPAC-Name |
5,6-dichloro-2H-triazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C4HCl2N5/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H,7,8,9,10,11) |
InChI-Schlüssel |
RKHFIGLWZHVDCG-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NNN=C1N=C(C(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.